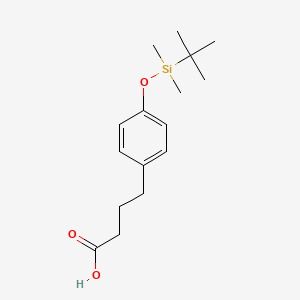
(5-(Allyloxy)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Allyloxy)pyridin-3-yl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a pyridine ring substituted with an allyloxy group and a boronic acid functional group, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Allyloxy)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality and efficient use of reagents.
Analyse Des Réactions Chimiques
Types of Reactions: (5-(Allyloxy)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: (5-(Allyloxy)pyridin-3-yl)boronic acid is widely used in organic synthesis as a building block for the construction of more complex molecules. Its ability to participate in Suzuki-Miyaura coupling makes it valuable for the synthesis of biaryl compounds and other aromatic systems.
Biology: In biological research, boronic acids are often used as enzyme inhibitors. This compound may be explored for its potential to inhibit specific enzymes involved in metabolic pathways.
Medicine: Boronic acids have been investigated for their potential therapeutic applications, including as anticancer agents and proteasome inhibitors. This compound could be studied for similar applications.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and sensors, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (5-(Allyloxy)pyridin-3-yl)boronic acid largely depends on its interaction with specific molecular targets. In enzyme inhibition, the boronic acid group can form reversible covalent bonds with active site residues, thereby blocking the enzyme’s activity. The pyridine ring may also interact with other molecular targets through π-π stacking or hydrogen bonding, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Another boronic acid with a simpler structure, commonly used in Suzuki-Miyaura coupling.
(4-Methoxyphenyl)boronic acid: Similar in structure but with a methoxy group instead of an allyloxy group.
(2-Pyridyl)boronic acid: Contains a pyridine ring but lacks the allyloxy substitution.
Uniqueness: (5-(Allyloxy)pyridin-3-yl)boronic acid is unique due to the presence of both an allyloxy group and a boronic acid functional group on the pyridine ring. This combination allows for diverse reactivity and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H10BNO3 |
|---|---|
Poids moléculaire |
178.98 g/mol |
Nom IUPAC |
(5-prop-2-enoxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO3/c1-2-3-13-8-4-7(9(11)12)5-10-6-8/h2,4-6,11-12H,1,3H2 |
Clé InChI |
QIJVIQXLZVWVNC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CN=C1)OCC=C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


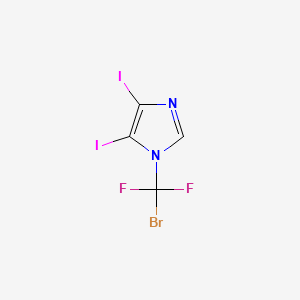
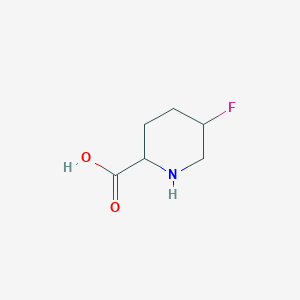
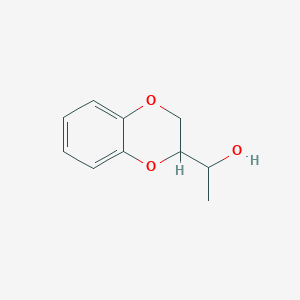
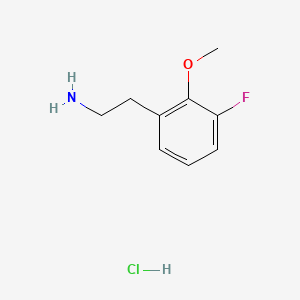
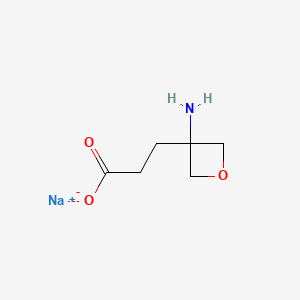
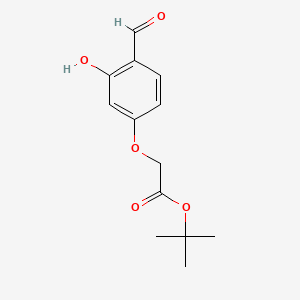
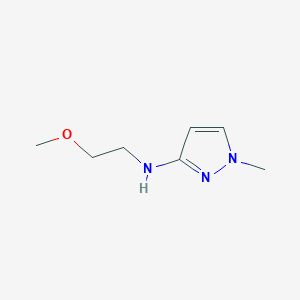
![methylN-[5-(aminomethyl)pyridin-2-yl]carbamate](/img/structure/B13468895.png)
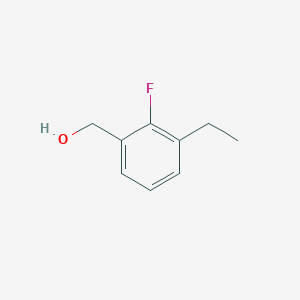
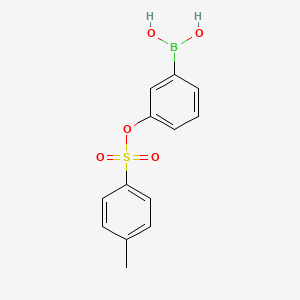

![Tert-butyl 3,6-diazatricyclo[6.1.1.0,1,6]decane-3-carboxylate](/img/structure/B13468917.png)
